3-(Pyridin-4-yl)-5-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole dihydrochloride
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Overview
Description
3-(Pyridin-4-yl)-5-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole dihydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a pyrrolidine moiety, and an oxadiazole ring. The dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for various experimental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)-5-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole dihydrochloride typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters with aldehydes and ammonia.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed through the cyclization of hydrazides with carboxylic acids or their derivatives.
Attachment of the Pyrrolidine Moiety: The pyrrolidine moiety can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridine or oxadiazole ring is replaced by the pyrrolidine group.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
3-(Pyridin-4-yl)-5-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-yl)-5-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-3-yl)-5-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole: Similar structure but with different substitution patterns on the pyridine and pyrrolidine rings.
3-(Pyridin-2-yl)-5-(pyrrolidin-4-ylmethyl)-1,2,4-oxadiazole: Another structural isomer with variations in the position of the pyridine and pyrrolidine rings.
Uniqueness
3-(Pyridin-4-yl)-5-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole dihydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dihydrochloride form also enhances its solubility, making it more versatile for various applications.
Properties
IUPAC Name |
3-pyridin-4-yl-5-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O.2ClH/c1-4-14-8-9(1)7-11-15-12(16-17-11)10-2-5-13-6-3-10;;/h2-3,5-6,9,14H,1,4,7-8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPCULLPFSNAIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=NC(=NO2)C3=CC=NC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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